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Compound of Interest

Compound Name:
(4-chloro-1-ethyl-1H-pyrazol-5-

yl)methanol

CAS No.: 1310379-48-6

Cat. No.: B2674455

Get Quote

Core Scaffold Analysis, Synthetic Methodologies, and Structure-Activity Relationships[1][2]

Executive Summary: The "Privileged" Scaffold
The 1-ethyl-4-chloropyrazole moiety represents a highly specific "privileged structure" in drug

discovery.[1][2] Unlike the ubiquitous 1-methyl analogs, the N1-ethyl group introduces a critical

lipophilic bulk that modulates binding affinity in hydrophobic pockets, while the C4-chlorine

atom serves two pivotal roles:[1][2]

Metabolic Blocking: It obstructs oxidative metabolism at the C4 position, a common soft spot

for cytochrome P450 enzymes.

Electronic Modulation: The electron-withdrawing nature of chlorine reduces the electron

density of the pyrazole ring, influencing the pKa of adjacent functional groups (e.g.,

carboxylic acids at C3/C5) and altering hydrogen bond donor/acceptor capabilities.

This guide details the synthesis, functionalization, and application of this scaffold in STING

agonists (pharmaceuticals) and Mitochondrial Complex I inhibitors (agrochemicals).
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Synthetic Architectures
Constructing the 1-ethyl-4-chloropyrazole core requires navigating regioselectivity challenges,

particularly distinguishing between the C3 and C5 positions during cyclization or alkylation.[1]

[2]

Route A: De Novo Cyclocondensation (The Knorr
Synthesis)
The most robust method for generating the core is the condensation of 1,3-dicarbonyls with

ethyl hydrazine.[2]

Mechanism: Nucleophilic attack of the hydrazine terminal nitrogen on the most electrophilic

carbonyl carbon.[2]

Regioselectivity Control:

Steric Bulk: If the 1,3-diketone is unsymmetrical (e.g., ethyl acetoacetate), the less

hindered carbonyl is attacked by the terminal nitrogen of ethyl hydrazine.

Solvent Effects: Protic solvents (EtOH) favor thermodynamic control, often yielding the 5-

hydroxy/5-oxo tautomers or specific isomers depending on pH.[1][2]

Route B: Post-Synthetic Functionalization
Step 1: N-Ethylation: Alkylation of a pre-formed 4-chloropyrazole using ethyl iodide (EtI) and

a base (Cs₂CO₃ or NaH).[1][2]

Challenge: This often yields a mixture of N1 and N2 isomers if the C3/C5 substituents are

not identical.

Step 2: C4-Chlorination: Electrophilic aromatic substitution on the 1-ethylpyrazole core.[1][2]

Reagents: N-Chlorosuccinimide (NCS) in DMF or SO₂Cl₂.[1]

Selectivity: The C4 position is the most nucleophilic site on the pyrazole ring, ensuring

high regioselectivity for halogenation.
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Visualizing the Synthetic Pathways
The following diagram illustrates the two primary routes to the target scaffold, highlighting the

critical decision points for regiocontrol.
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Caption: Figure 1. Convergent synthetic pathways for 1-ethyl-4-chloropyrazole derivatives.

Route A (top) offers better regiocontrol for 3,5-asymmetric analogs.[1]

Detailed Experimental Protocol
Target Intermediate:1-Ethyl-4-chloro-3-methyl-1H-pyrazole-5-carboxylic acid This specific

derivative is a validated intermediate for STING agonists (e.g., WO2020042995A1).[1][2]

Step 1: Cyclization[3]
Reagents: Ethyl acetopyruvate (1.0 eq), Ethyl hydrazine oxalate (1.1 eq), Ethanol (0.5 M).

Procedure:

Dissolve ethyl acetopyruvate in absolute ethanol.

Add ethyl hydrazine oxalate portion-wise at 0°C.

Allow to warm to room temperature, then reflux for 3 hours.

Critical Checkpoint: Monitor by TLC/LC-MS. The major isomer should be the 1-ethyl-3-

methyl-5-ester due to the reactivity of the ketone vs. ester carbonyls.[1][2]

Workup: Concentrate in vacuo, partition between water/EtOAc, dry over MgSO₄.
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Step 2: Chlorination (The "Clean" Protocol)
Reagents: 1-Ethyl-3-methyl-pyrazole-5-carboxylate (1.0 eq), N-Chlorosuccinimide (NCS,

1.05 eq), DMF (anhydrous).

Procedure:

Dissolve the pyrazole in DMF (concentration ~1.0 M).

Add NCS slowly at room temperature. The reaction is exothermic; maintain temp <40°C.

Stir for 4–6 hours.

Validation: 1H NMR will show the disappearance of the C4-proton singlet (typically ~6.5

ppm).[2]

Purification: Pour into ice water. The chlorinated product often precipitates as a solid. Filter

and wash with hexanes to remove succinimide byproducts.

Step 3: Hydrolysis
Reagents: LiOH (2.0 eq), THF/Water (1:1).

Procedure: Stir at RT for 2 hours. Acidify to pH 3 with 1N HCl to precipitate the free acid.

Medicinal Chemistry & Applications
Pharmaceutical Application: STING Agonists
The Stimulator of Interferon Genes (STING) pathway is a prime target for cancer

immunotherapy.

Role of the Scaffold: In recent patent literature (e.g., WO2020042995A1), the 1-ethyl-4-

chloro-pyrazole unit serves as a rigid linker that positions the carboxylic acid to interact with

polar residues in the STING binding pocket.[1][2]

SAR Insight: The 1-ethyl group fills a hydrophobic sub-pocket more effectively than a methyl

group, improving potency (IC₅₀), while the 4-chloro atom prevents metabolic degradation,

extending the half-life (
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) of the drug.

Agrochemical Application: METI Acaricides
This scaffold is homologous to the "Tolfenpyrad" class of insecticides, which are Mitochondrial

Electron Transport Inhibitors (METI) acting at Complex I.[3]

Mechanism: The pyrazole ring coordinates with the ubiquinone binding site.[2]

Lipophilicity: The N-ethyl group increases logP, enhancing cuticular penetration in pests

compared to N-methyl analogs.[1][2]

Structure-Activity Relationship (SAR) Map
The following diagram summarizes the functional impact of each position on the scaffold.
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Caption: Figure 2.[1][2] SAR analysis of the 1-ethyl-4-chloropyrazole core. The N1-ethyl and

C4-chloro modifications are critical for ADME properties.[1][2]

Quantitative Data Summary
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Property 1-Methyl Analog
1-Ethyl Analog
(Target)

Impact

LogP (Predicted) ~1.2 ~1.7
Enhanced membrane

permeability.[1][2]

Metabolic Stability Low (if C4=H) High (C4=Cl)

C4-Cl blocks

oxidation; N-Et is

stable.[1][2]

Steric Volume Small Moderate
Improved fit in larger

hydrophobic pockets.

Key Application General synthesis
STING Agonists,

METI

Higher specificity for

complex targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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